molecular formula C9H10N4 B8662939 N4-methyl-quinazoline-4,6-diamine

N4-methyl-quinazoline-4,6-diamine

Cat. No. B8662939
M. Wt: 174.20 g/mol
InChI Key: DSVJEZURJCYFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-methyl-quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-methyl-quinazoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-methyl-quinazoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N4-methyl-quinazoline-4,6-diamine

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-N-methylquinazoline-4,6-diamine

InChI

InChI=1S/C9H10N4/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

DSVJEZURJCYFFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl-(6-nitro-quinazolin-4-yl)-amine (0.16 g; see Synthesis of Certain Nitroquinazoline Derivatives Structurally Related to some Chemotherapeutic Agents, Botros, S., et. al., Egyptian Journal of Pharmaceutical Sciences, 13(1), 11-21, (1972) for a description of preparing the nitro-quinazoline) and Pd/C (10 wt %, 0.032 g) in 10 ml of MeOH was placed under H2 from a balloon and stirred at RT for 3 h, filtered through a pad of Celite®. Removal of the solvents afforded the title compound as an off-white solid. MS (MH+)=175.3; Calc'd for C9H10N4—174.20.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Nitroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitro-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.